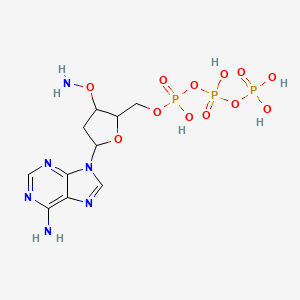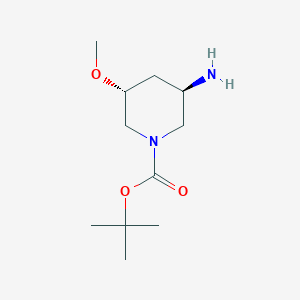
(2-Ethylhexyl)(1,2,3-thiadiazol-4-ylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethylhexyl)(1,2,3-thiadiazol-4-ylmethyl)amine is an organic compound that features a thiadiazole ring, which is known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexyl)(1,2,3-thiadiazol-4-ylmethyl)amine typically involves the reaction of 2-ethylhexylamine with a thiadiazole derivative. One common method includes the use of 1,2,3-thiadiazole-4-carboxaldehyde, which reacts with 2-ethylhexylamine under mild conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, the use of more efficient catalysts and solvents that can be easily recycled would be considered to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethylhexyl)(1,2,3-thiadiazol-4-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form, potentially altering its biological activity.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine (Et₃N).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various alkyl or acyl groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Ethylhexyl)(1,2,3-thiadiazol-4-ylmethyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with potentially useful properties.
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It can be used as a precursor for the synthesis of drugs that target specific enzymes or receptors in the body. Its thiadiazole ring is known for its antimicrobial, antifungal, and anticancer properties .
Industry
In industry, this compound can be used in the development of new materials, such as polymers with enhanced properties. It may also find applications in agriculture as a component of pesticides or herbicides.
Wirkmechanismus
The mechanism by which (2-Ethylhexyl)(1,2,3-thiadiazol-4-ylmethyl)amine exerts its effects is largely dependent on its interaction with biological targets. The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole-2-amine: Known for its antimicrobial and anticancer activities.
2-Amino-1,3,4-thiadiazole: Exhibits similar biological activities and is used in the synthesis of various pharmaceuticals.
5-Phenyl-1,3,4-thiadiazole-2-amine: Another compound with notable biological activities, used in medicinal chemistry.
Uniqueness
What sets (2-Ethylhexyl)(1,2,3-thiadiazol-4-ylmethyl)amine apart is its specific substitution pattern, which can influence its solubility, stability, and overall biological activity. The presence of the 2-ethylhexyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This detailed overview highlights the significance of this compound in various fields, showcasing its potential and versatility as a chemical compound
Eigenschaften
Molekularformel |
C11H21N3S |
|---|---|
Molekulargewicht |
227.37 g/mol |
IUPAC-Name |
2-ethyl-N-(thiadiazol-4-ylmethyl)hexan-1-amine |
InChI |
InChI=1S/C11H21N3S/c1-3-5-6-10(4-2)7-12-8-11-9-15-14-13-11/h9-10,12H,3-8H2,1-2H3 |
InChI-Schlüssel |
AMBAHJYSXCMABI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CNCC1=CSN=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Rel-(3ar,4s,6s,7s,7as)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]p](/img/structure/B12103050.png)



![[5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12103079.png)
![N-{4-[(cyclopropylmethyl)amino]phenyl}acetamide](/img/structure/B12103084.png)




![(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol](/img/structure/B12103111.png)


